2-Methyl-4-(nitrosomethylidene)-1,4-dihydropyrimidine
Description
2-Methyl-4-(nitrosomethylidene)-1,4-dihydropyrimidine is a heterocyclic compound belonging to the 1,4-dihydropyrimidine (DHPM) family, characterized by a nitroso group (-NO) at the 4-position and a methyl group at the 2-position. DHPM derivatives are widely studied due to their pharmacological relevance, including roles as calcium channel blockers, antioxidants, and analgesics . The nitroso substituent introduces unique electronic and steric properties, distinguishing it from other DHPM analogs.
Properties
Molecular Formula |
C6H7N3O |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
(NZ)-N-[(2-methylpyrimidin-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c1-5-7-3-2-6(9-5)4-8-10/h2-4,10H,1H3/b8-4- |
InChI Key |
TUOSNYDPUOFVCD-YWEYNIOJSA-N |
Isomeric SMILES |
CC1=NC=CC(=N1)/C=N\O |
Canonical SMILES |
CC1=NC=CC(=N1)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(nitrosomethylidene)-1,4-dihydropyrimidine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4,6-dihydroxypyrimidine with nitrosating agents such as nitrous acid or its derivatives. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(nitrosomethylidene)-1,4-dihydropyrimidine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitroso group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the nitroso group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-(nitrosomethylidene)-1,4-dihydropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(nitrosomethylidene)-1,4-dihydropyrimidine involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites also plays a role in its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparison of Key DHPM Derivatives
Electronic and Structural Properties
- Nitroso vs. This could affect redox behavior or antioxidant capacity, as seen in DHPs tested with NiFe2O4 catalysts .
- Methyl vs. Ester Substituents : The 2-methyl group in the target compound may enhance lipophilicity compared to ester-bearing DHPMs (e.g., compound IIf with methyl ester at position 5), which showed reduced analgesic activity .
Biological Activity
2-Methyl-4-(nitrosomethylidene)-1,4-dihydropyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characterization
The compound is synthesized through a multi-step process involving the condensation of appropriate precursors. The structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction, which confirm the presence of the nitrosomethylidene group and the pyrimidine ring.
Anticancer Properties
Recent studies have demonstrated that derivatives of 2-Methyl-4-(nitrosomethylidene)-1,4-dihydropyrimidine exhibit significant anticancer activity. In vitro cytotoxicity assays conducted on various cancer cell lines, including U87 (human glioma) and HeLa (cervical cancer), have shown promising results. For instance, certain derivatives displayed IC50 values in the low micromolar range, indicating potent anti-proliferative effects.
| Compound | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| 1a | U87 | 33.2 | Moderate activity |
| 3d | U251 | 15.5 | High selectivity |
| 4a | HeLa | 45.0 | Low activity |
The structure-activity relationship (SAR) studies suggest that the presence of specific functional groups significantly influences the compound's efficacy. Compounds with low electron-donating groups showed enhanced activity against certain tumor types, highlighting the importance of molecular modifications in enhancing therapeutic potential .
Antimicrobial Activity
In addition to anticancer properties, 2-Methyl-4-(nitrosomethylidene)-1,4-dihydropyrimidine has been investigated for its antimicrobial effects. Studies have shown that this compound exhibits activity against various bacterial strains and fungi, including Candida albicans and Aspergillus species. Comparative analyses with standard antimycotic agents like fluconazole indicate that some derivatives possess superior efficacy.
| Microorganism | Compound Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Candida albicans | 2 | 8 µg/mL |
| Aspergillus flavus | 1 | 16 µg/mL |
| Aspergillus niger | 1 | 32 µg/mL |
This antimicrobial activity is attributed to the unique structural features of the compound that allow it to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Case Studies
Case Study: Anticancer Efficacy in Glioma Cells
A notable case study involved a series of experiments where various derivatives of 2-Methyl-4-(nitrosomethylidene)-1,4-dihydropyrimidine were tested against glioma cell lines. The study aimed to evaluate not only cytotoxicity but also the mechanism of action through which these compounds exert their effects.
- Methodology : Cell viability was assessed using MTT assays after treatment with different concentrations over a period of 72 hours.
- Findings : The most potent derivative led to a significant reduction in cell viability (up to 67%) in U87 cells compared to control groups. Further investigation revealed that apoptosis was induced via mitochondrial pathways.
This case study underscores the potential of these compounds as lead candidates for developing novel anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
